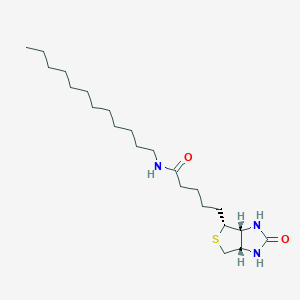

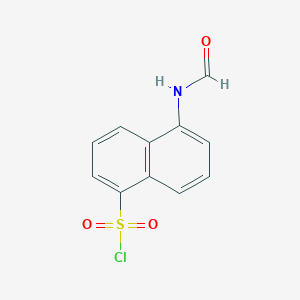

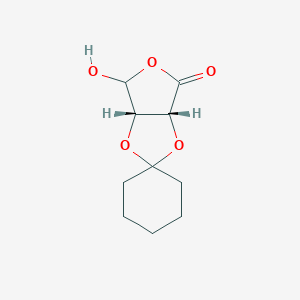

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Mechanistic Studies in Organic Synthesis

- Diastereoselective Cyclopropanation : Research by Mash and Hemperly (1990) investigated the diastereoselectivity in cyclopropanation reactions of 2-cyclohexen-1-one ethylene ketals. They found that reagent chelation and cyclohexene ring conformation significantly influenced the reaction outcomes (Mash & Hemperly, 1990).

Biosynthetic Pathways

- Biosynthetic Route to 3-Hydroxyacids : Martin et al. (2013) designed a novel pathway for producing chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, a hydrolyzed form of 3-Hydroxy-γ-butyrolactone. This study contributes to the development of conversion technologies for biomass into platform chemicals (Martin et al., 2013).

Stereochemistry and Configuration Analysis

- Analysis of Stereochemistry : Xie, Tschan, and Glorius (2007) utilized DPFGSE-NOE experiments to study the stereochemistry of gamma-butyrolactones. This research provides insights into the molecular structure and spatial arrangement of these compounds (Xie, Tschan, & Glorius, 2007).

Chemical Synthesis and Applications

Synthesis of γ-Butyrolactone Derivatives : Studies like those conducted by Fujita et al. (2007) explore the synthesis of γ-butyrolactone derivatives from carboxylic acids and epoxides, demonstrating their potential use in various industrial applications (Fujita et al., 2007).

Free Radical Polymerization : Bailey, Wu, and Ni (1982) researched the free radical ring-opening polymerization of cyclic ketene acetals, leading to the production of polyesters. Such studies highlight the potential of γ-butyrolactone derivatives in polymer science (Bailey, Wu, & Ni, 1982).

Green Solvents and Gasoline Components : Samoilov et al. (2020) investigated the conversion of renewable compounds to cyclic ketals and glycol ethers, demonstrating their potential as green solvents and gasoline components (Samoilov et al., 2020).

Auxiliary Controlled Reactions : Fudickar, Vorndran, and Linker (2006) studied the photooxygenation of homochiral cyclohexene ketals, contributing to the understanding of ene reactions and their applications in natural product synthesis (Fudickar, Vorndran, & Linker, 2006).

属性

IUPAC Name |

(3aR,6aS)-6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2/t6-,7+,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGRKHAVPBZSIH-KJFJCRTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(O2)C(=O)OC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@H]3[C@@H](O2)C(=O)OC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005764 |

Source

|

| Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal | |

CAS RN |

85281-85-2 |

Source

|

| Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。